N-(furan-2-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes furan and thiophene rings
Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of the MRGPRX2 receptor . Upon binding to the receptor, it can influence the receptor’s activity and mediate various physiological responses .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given the receptor’s role in mediating various disorders, it can be inferred that modulation of this receptor could potentially alleviate symptoms associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to use furfural and thiophene derivatives as starting materials. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be explored for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine: This compound shares the furan-2-ylmethyl group but lacks the thiophene ring.
N-(thiophen-2-ylmethyl)ethanamine: This compound contains the thiophene ring but lacks the furan ring.
5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide: This compound lacks the furan-2-ylmethyl group.
Uniqueness: N-(furan-2-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is unique due to the presence of both furan and thiophene rings, which can provide distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-14-10-20-9-13(17(14)8-12-4-2-6-22-12)15(19)16-7-11-3-1-5-21-11/h1-6,13H,7-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDRMNUVUNIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.